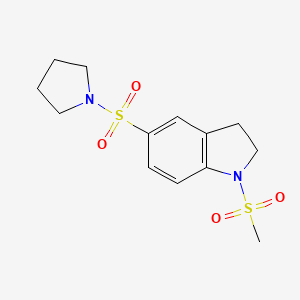![molecular formula C18H20ClN3O4 B4542688 N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4542688.png)
N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide
Description
Synthesis Analysis
The synthesis of similar hydrazinecarboxamide derivatives typically involves the reaction of specific phenyl-trichloroacetamides with acetyl hydrazine under controlled conditions. One example involves the synthesis of N-(3-methylphenyl)-N′-(2,4-dichlorophenoxyacety)-hydrazinecarboxamide, showcasing the methodology that could be applicable for the synthesis of the compound . The structures of these compounds are confirmed using techniques such as elemental analysis, 1H NMR, and IR spectroscopy (Yang Song-hai, 2000).
Molecular Structure Analysis
The molecular structure of hydrazinecarboxamide derivatives, including those similar to N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide, often features nearly planar hydrazinecarboxamide units. These units may be inclined at significant angles relative to attached phenyl rings, contributing to the compound's potential for intermolecular interactions such as hydrogen bonding and π-π stacking interactions, as observed in related compounds (R. Kant, V. Gupta, Kamini Kapoor, C. Shripanavar, K. Banerjee, 2012).
Chemical Reactions and Properties
Hydrazinecarboxamide derivatives engage in a variety of chemical reactions, indicating a rich chemistry that includes interactions with nucleophiles, potential for cyclization, and the formation of coordination compounds with metals. The reactivity profile is influenced by the structural arrangement and substituents, enabling the synthesis of complex molecules with specific properties (M. Ismail, F. S. Sayed, A. A. El-Khamry, Manzoor Ali, M. M. Mansour, 1989).
Physical Properties Analysis
The physical properties of hydrazinecarboxamide derivatives, including melting points, solubility, and crystalline structure, are essential for understanding their potential applications. These properties can be characterized using techniques such as X-ray crystallography, thermal analysis, and solubility testing. For instance, the crystalline structure of similar compounds has been elucidated, revealing the significance of intramolecular and intermolecular hydrogen bonds in determining the stability and packing of molecules in the solid state (Y. Chan, A. S. M. Ali, M. Khairuddean, C. Quah, 2013).
Chemical Properties Analysis
The chemical properties of N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide and similar compounds are central to their reactivity and interactions with other molecules. These properties include acidity/basicity, reactivity with various chemical reagents, and the ability to form stable complexes with metals. These aspects are crucial for the exploration of their potential applications in areas such as catalysis, materials science, and as ligands in coordination chemistry (A. Gulea, N. L. Mitkevich, Y. Chumakov, P. Petrenko, G. Balan, O. Burduniuc, V. Tsapkov, 2019).
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-11-4-6-13(19)10-14(11)20-18(24)22-21-17(23)9-12-5-7-15(25-2)16(8-12)26-3/h4-8,10H,9H2,1-3H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQIMPWOOFFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NNC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-bicyclo[2.2.1]hept-2-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4542606.png)
![methyl 2-chloro-5-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4542607.png)
![2-{[5-(5-ethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542618.png)




![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4542656.png)

![5-methyl-2-phenyl-4-(2,2,2-trifluoro-1-(trifluoromethyl)-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4542666.png)
![1-(2-methoxyphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4542669.png)

![methyl 2-{[({4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4542686.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4542693.png)